1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
Description
Properties
CAS No. |
917985-36-5 |
|---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O2/c1-27-25-14-13-18-7-4-5-11-22(18)24(25)17-28-26-12-6-10-21-15-19-8-2-3-9-20(19)16-23(21)26/h2-16H,17H2,1H3 |
InChI Key |
UXAYGEHOWICJGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis primarily involves the nucleophilic substitution reaction between 1-hydroxyanthracene and 1-(chloromethyl)-2-methoxynaphthalene to form the corresponding arylmethyl ether. The key steps include:
- Preparation of 1-hydroxyanthracene from 1-aminoanthracene.
- Generation of the anthracene alkoxide intermediate using sodium hydride.
- Reaction of the alkoxide with chloromethyl-substituted methoxynaphthalene to form the ether linkage.
Detailed Synthetic Procedure
Based on the procedure reported in a peer-reviewed polymer chemistry study:
Synthesis of 1-Hydroxyanthracene:
- 1-Aminoanthracene is treated with saturated sodium bisulfite (NaHSO3) solution in aqueous ethanol at 70 °C for 20 hours.
- The resulting compound is then treated with 6 M potassium hydroxide (KOH) and concentrated hydrochloric acid (HCl) to yield 1-hydroxyanthracene.
Formation of Anthracene Alkoxide:
- Sodium hydride (60% purity) is slowly added to a solution of 1-hydroxyanthracene in N,N-dimethylformamide (DMF) under stirring at room temperature.
- This generates the sodium salt of hydroxyanthracene, a reactive nucleophile.
-
- 1-(Chloromethyl)-2-methoxynaphthalene is added to the alkoxide solution.
- The reaction proceeds for 3 hours at room temperature.
- After completion, the mixture is poured into ice-chilled water to precipitate the product.
- The crude solid is extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate (MgSO4).
- The solvent is removed under reduced pressure, and the product is recrystallized from ethyl acetate to yield pure 1-((2-methoxynaphthalen-1-yl)methoxy)anthracene.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Hydroxyanthracene synthesis | 1-Aminoanthracene + saturated NaHSO3 (aq) | 20 h | 70 °C | Followed by KOH and HCl treatment |
| Alkoxide formation | Sodium hydride + 1-hydroxyanthracene in DMF | Slow addition | Room temp | Generates sodium salt of hydroxyanthracene |
| Etherification | 1-(Chloromethyl)-2-methoxynaphthalene | 3 h | Room temp | Nucleophilic substitution reaction |
| Workup | Ice water quench, ethyl acetate extraction | - | - | Recrystallization from ethyl acetate |
Characterization Data
The synthesized compound shows characteristic spectral data consistent with the expected structure:
- [^1H NMR (CDCl3, 500 MHz)](pplx://action/followup): Signals corresponding to anthracene protons and methoxynaphthalene protons, including methoxy group at δ ~3.7 ppm.
- [^13C NMR (125 MHz, CDCl3)](pplx://action/followup): Resonances for aromatic carbons, methylene carbon (ether linkage), and methoxy carbon at δ ~56.9 ppm.
- Elemental Analysis: Found values closely matching calculated values for C26H20O2 (C: 85.90%; H: 5.51% found vs. C: 85.69%; H: 5.53% calculated).
Mechanistic Insights
The reaction proceeds via the formation of the anthracene alkoxide, which acts as a nucleophile attacking the electrophilic chloromethyl group on the methoxynaphthalene derivative, resulting in ether bond formation. The reaction is generally clean, yielding crystalline products after recrystallization.
Research Outcomes and Analysis
Influence of Substituents
The methoxy substituent on the naphthalene ring influences the reaction and properties of the product:
- The electron-donating methoxy group stabilizes the intermediate and affects the bond cleavage pathways.
- Studies show that methoxy substitution at the 2-position (as in 1-((2-methoxynaphthalen-1-yl)methoxy)anthracene) leads to distinct spectroscopic and polymerization initiation properties compared to other positional isomers.
Polymerization Initiation
The compound has been studied as a photoinitiator for polymerization reactions under UV irradiation (>340 nm), showing effective initiation properties due to its conjugated structure and substituent effects.
Purity and Yield
- The recrystallization from ethyl acetate provides analytical grade product.
- Yields are generally good, with high purity confirmed by elemental analysis and NMR spectroscopy.
Summary Table of Key Data for 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C26H20O2 |
| Molecular Weight | 364.43 g/mol |
| ^1H NMR (CDCl3, 500 MHz) | δ 8.36 (aromatic), 3.7 (methoxy), 5.5 (methylene) |
| ^13C NMR (CDCl3, 125 MHz) | δ 56.9 (methoxy), 61.2 (methylene), aromatic carbons |
| Elemental Analysis (Found) | C: 85.90%; H: 5.51% |
| Elemental Analysis (Calc) | C: 85.69%; H: 5.53% |
| Solvent for recrystallization | Ethyl acetate |
| Reaction time | 3 hours (etherification step) |
| Reaction temperature | Room temperature |
Chemical Reactions Analysis
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroanthracenes and other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Organic Electronics
- 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is considered for use in organic electronics.
- It can function as a bichromophoric photoinitiator in the polymerization of styrene and cyclohexene oxide .
- Specifically, it can induce radical and cationic polymerization reactions, generating high yields of corresponding polymers .
Photoinitiator Development
- 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is a candidate in the development of novel hybrid photoinitiators .
- Its bond cleavage properties as an arylmethyloxyanthracene are under investigation to classify the cleavage as heterolytic or homolytic .
Interaction Studies
- This compound's binding affinity with biomolecules, such as proteins and nucleic acids, is under investigation.
- These studies aim to understand its biological effects and identify potential targets within cellular pathways.
- Preliminary data suggests that similar compounds can interact with DNA, pointing to the necessity for detailed molecular interaction studies.
Data Table: Structurally Similar Compounds and Their Properties
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(4-Methoxynaphthalen-1-yl)methoxyanthracene | Anthracene derivative | Exhibits different photophysical behavior |
| 9-(2-Methoxynaphthalen-1-yl)anthracene | Anthracene derivative | Potentially higher biological activity |
| 2-(Methoxynaphthalen-1-yl)phenanthrene | Phenanthrene derivative | Different electronic properties |
| 2-(Methoxyphenyl)-9-methyl-anthracene | Methylated anthracene | Altered solubility characteristics |
Mechanism of Action
The mechanism by which 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene exerts its effects involves the absorption of light, leading to an excited singlet state. This excited state undergoes intramolecular charge transfer, resulting in the cleavage of the CH2–O bond to generate ion and radical pairs. These reactive species then initiate polymerization reactions by attacking monomers like styrene and cyclohexene oxide .
Comparison with Similar Compounds
Substituent Position and Connectivity
The position of methoxy groups significantly impacts molecular properties. For example, in methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives, receptor affinity at h5-HT2A varies with substituent position: 3-MeO > 4-MeO > 1-MeO ~ 2-MeO . This suggests that the 2-methoxy position in 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene may confer moderate receptor-binding activity compared to 3- or 4-substituted analogs.
Receptor Binding and Affinity
Methoxy substitution patterns directly influence biological interactions. AMDA derivatives with 3-MeO groups exhibit higher h5-HT2A receptor affinity than 2-MeO analogs due to optimized hydrogen bonding with receptor side chains . This implies that 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene may exhibit lower affinity compared to 3-substituted isomers but could still serve as a lead for receptor modulation.
Antifungal and Cytotoxic Effects
The number of methoxy groups correlates with antifungal activity in geranylphenols: monomethoxy < dimethoxy < trimethoxy . However, acetylation reverses this trend, highlighting the role of substituent electronic effects. For anthracene derivatives, nitrovinyl substitutions (e.g., in 9-(2-nitrovinyl)anthracenes) enhance pro-apoptotic activity in cancer cell lines . The methoxynaphthalene moiety in the target compound may similarly modulate cytotoxicity, though direct evidence is lacking in the provided data.
Thermodynamic and Physicochemical Properties
Methoxy groups alter thermodynamic stability. In indanones, methoxy substitution introduces enthalpic increments comparable to anthracene derivatives, suggesting similar stabilization effects . Computational modeling predicts that methoxy-oxygen interactions with hydrogen bond donors (e.g., in receptor binding) are critical for stability in high-affinity isomers . The target compound’s two methoxy groups (one on naphthalene, one via the bridge) may enhance solubility compared to non-polar anthracenes but reduce thermal stability relative to fully alkylated analogs.
Crystallographic and Aggregation Behavior
Crystal structures of related compounds, such as 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, reveal face-to-face dimeric aggregates stabilized by π-π interactions . Such stacking behavior is common in anthracene derivatives and could influence the target compound’s solid-state properties, including melting points and photophysical characteristics.
Biological Activity
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is a compound that has garnered attention for its potential biological activities, particularly in the fields of photochemistry and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C20H18O2
Molecular Weight: 302.36 g/mol
CAS Number: 917985-36-5
The synthesis of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene typically involves the reaction of 2-methoxynaphthalene with anthracene derivatives under controlled conditions. The preparation methods often utilize nucleophilic substitution reactions, where the methoxy group acts as a leaving group, allowing for the formation of the desired product.
Mechanisms of Biological Activity
The biological activity of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene can be attributed to several mechanisms:
- Photoinitiation in Polymerization Reactions: The compound acts as a photoinitiator in polymerization processes, facilitating radical and cationic polymerization reactions. This has implications for its use in materials science and polymer chemistry .
- Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows it to interact with cellular targets, potentially disrupting cancer cell proliferation.
Biological Activity Data Table
Case Study 1: Photoinitiator Efficacy
A study investigated the efficiency of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene as a photoinitiator in the polymerization of styrene. The results indicated that this compound effectively initiated polymerization under UV light, leading to high yields of polymers without the need for halogenated or metal-based initiators. This finding highlights its potential application in environmentally friendly polymer production technologies .
Case Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene revealed significant inhibition of growth in human cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a lead compound for developing new anticancer therapies.
Q & A
Basic: What are the optimal synthetic routes for 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene?
Methodological Answer:
The synthesis typically involves coupling a methoxynaphthalene derivative with an anthracene backbone. A Williamson ether synthesis approach is effective:
Deprotonation: React 2-methoxynaphthalen-1-ol with a base (e.g., K₂CO₃) in DMF to generate the oxyanion.
Alkylation: Introduce a bromomethylanthracene derivative under controlled conditions (room temperature, 2–4 hours).
Purification: Use column chromatography with hexane:ethyl acetate (9:1) to isolate the product.
Yields >80% are achievable with rigorous exclusion of moisture. For scalability, replace DMF with THF to reduce side reactions .
Basic: How should researchers handle safety and storage of this compound?
Methodological Answer:
- Handling: Wear nitrile gloves and eye protection. Use a fume hood due to potential respiratory irritancy (analogous to naphthalene derivatives).
- Storage: Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid contact with light, as anthracene derivatives are prone to photodegradation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Consult safety data sheets for structurally similar anthracene compounds (e.g., 1,5-dibromoanthracene) for emergency protocols .
Advanced: How can structural isomers of this compound be distinguished spectroscopically?
Methodological Answer:
- ¹H NMR: Compare methoxy group chemical shifts. In the target compound, the methoxy proton on naphthalene resonates at δ 3.8–4.0 ppm, while anthracene-linked protons appear as multiplet signals at δ 7.5–8.5 ppm.
- X-ray Crystallography: Resolve ambiguity in ether linkage positioning (e.g., 1- vs. 2-methoxy substitution) using single-crystal analysis.
- Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular ion [M+H]⁺ with <2 ppm error. Reference crystallographic data for methoxynaphthalene derivatives (e.g., 2-methoxy-1-(2-methoxy-4-nitrophenyl)ethanone) for validation .
Advanced: How to resolve contradictions in reported toxicity data?
Methodological Answer:
- Literature Review: Follow ATSDR’s framework (Table B-1) to assess study quality. Prioritize peer-reviewed studies with defined exposure routes (oral/inhalation) and endpoints (e.g., hepatic effects).
- Species-Specific Analysis: Compare rodent vs. human cell-line data. For example, discrepancies in LD₅₀ values may arise from metabolic differences in cytochrome P450 pathways.
- Mechanistic Studies: Use in vitro models (e.g., liver microsomes) to evaluate metabolite formation (e.g., epoxides) linked to toxicity. Cross-reference with naphthalene toxicokinetics .
Basic: What analytical methods ensure purity ≥95%?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
- Melting Point: Compare observed mp (e.g., 160–162°C) with literature values.
- TLC: Spot on silica gel using hexane:ethyl acetate (4:1); Rf ≈ 0.5.
Validate against certified reference materials (e.g., anthracene derivatives in EPA mixtures) .
Advanced: What strategies optimize reactivity in photochemical applications?
Methodological Answer:
- Solvent Selection: Use aprotic solvents (e.g., toluene) to stabilize excited-state anthracene moieties.
- Quenching Studies: Add triplet quenchers (e.g., β-carotene) to differentiate singlet vs. triplet pathways.
- Kinetic Analysis: Monitor reaction progress via UV-Vis spectroscopy (λmax ≈ 360 nm for anthracene).
Reference photochemical protocols for trans-9-(2-phenylethenyl)anthracene synthesis .
Advanced: How to study environmental degradation pathways?
Methodological Answer:
- Fate Analysis: Conduct OECD 301B biodegradation tests; measure half-life in soil/water systems.
- Metabolite Identification: Use GC-MS to detect oxidation products (e.g., anthraquinones).
- QSAR Modeling: Apply quantitative structure-activity relationships using logP (estimated ≈4.2) and solubility data. Compare with methylnaphthalene degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
